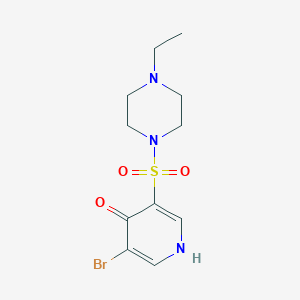

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol

Description

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol (CAS: 1352522-52-1) is a brominated pyridine derivative functionalized with a sulfonylated 4-ethylpiperazine group and a hydroxyl substituent. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis.

Properties

Molecular Formula |

C11H16BrN3O3S |

|---|---|

Molecular Weight |

350.23 g/mol |

IUPAC Name |

3-bromo-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |

InChI |

InChI=1S/C11H16BrN3O3S/c1-2-14-3-5-15(6-4-14)19(17,18)10-8-13-7-9(12)11(10)16/h7-8H,2-6H2,1H3,(H,13,16) |

InChI Key |

QLCBDNKACDWJRH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling , and pinacol boronic esters for protodeboronation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research has shown that 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 18.0 |

The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It has been tested against several bacterial strains, showcasing effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The presence of the sulfonamide group enhances its interaction with bacterial enzymes, which is crucial for its antimicrobial efficacy .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of various derivatives of pyridine compounds, including this compound. The results indicated that this compound induced apoptosis in cancer cells, as evidenced by flow cytometry assays and caspase activation studies .

Antimicrobial Screening

Another research effort focused on synthesizing and testing a series of sulfonyl-piperazine derivatives for their antimicrobial properties. The study highlighted that modifications to the piperazine moiety significantly influenced the antibacterial activity of the compounds, with this compound being one of the most potent candidates against Staphylococcus aureus and Bacillus subtilis .

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Differences

Commercial Availability and Suppliers

- This compound : Supplied by Ambeed, Inc. (USA) for research-scale applications .

- 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-amine : Available from Hairui Chemical (China) as a pharmaceutical intermediate .

- 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid : Offered by Hairui Chemical with 97% purity for custom synthesis .

Biological Activity

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol, a compound with the CAS number 1352522-52-1, has garnered attention in recent years for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆BrN₃O₃S, with a molecular weight of 350.23 g/mol. The compound features a pyridine ring substituted with a bromine atom and a sulfonyl group linked to a piperazine moiety, which is critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance and facilitating gas exchange in tissues. The inhibition of specific CA isoforms can lead to therapeutic effects in conditions like glaucoma and epilepsy .

Biological Activities

1. Antimicrobial Activity:

Compounds similar to this compound have demonstrated significant antimicrobial properties. For example, pyrazolo[4,3-c]pyridine sulfonamides have been reported to exhibit potent inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential:

Studies on related compounds suggest that they may possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The structure–activity relationship (SAR) analyses indicate that modifications in the piperazine or sulfonamide groups can enhance anticancer activity.

3. Enzyme Inhibition:

The compound's ability to inhibit specific enzymes is noteworthy. Research has indicated that sulfonamide derivatives can act as inhibitors of phosphodiesterase (PDE) and kinases, which are involved in various signaling pathways linked to cancer progression and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against these pathogens, indicating potent antibacterial activity .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, derivatives of pyrazolo[4,3-c]pyridine were tested for their cytotoxic effects on A549 lung cancer cells. The most active compounds showed IC50 values as low as 26 µM, suggesting significant potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.